molecular formula C13H21NO2Si B11864161 N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide CAS No. 189832-28-8

N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide

Cat. No.: B11864161
CAS No.: 189832-28-8
M. Wt: 251.40 g/mol
InChI Key: WPNKECZGKQGRLL-UHFFFAOYSA-N
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Description

N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide is a compound that features a tert-butyl(dimethyl)silyl group attached to a phenyl ring, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds efficiently under mild conditions, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available reagents and standard organic synthesis techniques, ensuring scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3, and other oxidizing agents in appropriate solvents.

    Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, acyl chlorides in the presence of bases like pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide is unique due to its combination of a silyl ether and formamide group, providing both stability and reactivity. This dual functionality makes it a valuable compound in various synthetic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-12-8-6-11(7-9-12)14-10-15/h6-10H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNKECZGKQGRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80773780
Record name N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80773780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189832-28-8
Record name N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80773780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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